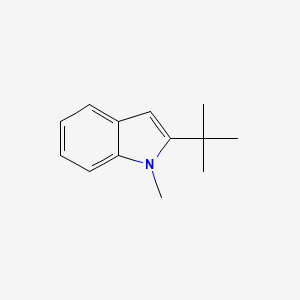
2-(tert-Butyl)-1-methyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butyl)-1-methyl-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic compounds that are widely recognized for their presence in many natural products and pharmaceuticals. The tert-butyl group attached to the indole ring enhances the compound’s stability and lipophilicity, making it a valuable molecule in various chemical and biological applications.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 2-(tert-Butyl)-1-Methyl-1H-Indol beinhaltet typischerweise die Alkylierung von 1-Methylindol mit tert-Butylhalogeniden unter basischen Bedingungen. Eine gängige Methode umfasst die Verwendung von tert-Butylbromid und einer starken Base wie Natriumhydrid oder Kalium-tert-butoxid. Die Reaktion wird in einem aprotischen Lösungsmittel wie Dimethylformamid oder Tetrahydrofuran bei erhöhten Temperaturen durchgeführt, um den Alkylierungsprozess zu erleichtern.
Industrielle Produktionsmethoden: In einem industriellen Umfeld kann die Produktion von 2-(tert-Butyl)-1-Methyl-1H-Indol unter Verwendung von kontinuierlichen Durchflussreaktoren hochskaliert werden. Diese Reaktoren bieten eine bessere Kontrolle über die Reaktionsbedingungen, was zu höheren Ausbeuten und Reinheiten des Endprodukts führt. Die Verwendung von Durchfluss-Mikroreaktorsystemen wurde als Verbesserung der Effizienz und Nachhaltigkeit des Syntheseprozesses berichtet .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 2-(tert-Butyl)-1-Methyl-1H-Indol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende Indol-2-Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können unter Verwendung von Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, um reduzierte Indolderivate zu erhalten.
Substitution: Elektrophile Substitutionsreaktionen, wie Nitrierung und Halogenierung, können am Indolring auftreten, insbesondere an der 3-Position.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoffkatalysator.
Substitution: Nitrierung mit einer Mischung aus Salpetersäure und Schwefelsäure.
Wichtigste gebildete Produkte:
Oxidation: Indol-2-Carbonsäuren.
Reduktion: Reduzierte Indolderivate.
Substitution: Nitroindole, halogenierte Indole.
Wissenschaftliche Forschungsanwendungen
2-(tert-Butyl)-1-Methyl-1H-Indol hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexer organischer Moleküle und Pharmazeutika.
Biologie: Die Verbindung wird in der Untersuchung von Enzyminhibitoren und Rezeptormodulatoren verwendet.
Industrie: Die Verbindung wird bei der Herstellung von Farbstoffen, Pigmenten und Agrochemikalien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 2-(tert-Butyl)-1-Methyl-1H-Indol beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die tert-Butylgruppe erhöht die Lipophilie der Verbindung, wodurch sie leicht Zellmembranen durchdringen und mit intrazellulären Zielstrukturen interagieren kann. Der Indolring kann an Wasserstoffbrückenbindungen und π-π-Wechselwirkungen teilnehmen, was zu seiner Bindungsaffinität und Spezifität beiträgt .
Ähnliche Verbindungen:
1-Methylindol: Fehlt die tert-Butylgruppe, was zu geringerer Lipophilie und Stabilität führt.
2-Methylindol: Ähnliche Struktur, aber mit einer Methylgruppe anstelle von tert-Butyl, was seine Reaktivität und Anwendungen beeinflusst.
2-(tert-Butyl)indol: Ähnlich, aber ohne die Methylgruppe, was zu Unterschieden im chemischen Verhalten und in der biologischen Aktivität führt.
Einzigartigkeit: 2-(tert-Butyl)-1-Methyl-1H-Indol ist aufgrund des Vorhandenseins sowohl der tert-Butyl- als auch der Methylgruppe einzigartig, was seine Stabilität, Lipophilie und Vielseitigkeit in verschiedenen chemischen Reaktionen und Anwendungen erhöht.
Wirkmechanismus
The mechanism of action of 2-(tert-Butyl)-1-methyl-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The tert-butyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The indole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
1-Methylindole: Lacks the tert-butyl group, resulting in lower lipophilicity and stability.
2-Methylindole: Similar structure but with a methyl group instead of tert-butyl, affecting its reactivity and applications.
2-(tert-Butyl)indole: Similar but without the methyl group, leading to differences in chemical behavior and biological activity.
Uniqueness: 2-(tert-Butyl)-1-methyl-1H-indole is unique due to the presence of both the tert-butyl and methyl groups, which enhance its stability, lipophilicity, and versatility in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
46275-90-5 |
|---|---|
Molekularformel |
C13H17N |
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
2-tert-butyl-1-methylindole |
InChI |
InChI=1S/C13H17N/c1-13(2,3)12-9-10-7-5-6-8-11(10)14(12)4/h5-9H,1-4H3 |
InChI-Schlüssel |
IXVWCFCTOYIGHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=CC=CC=C2N1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-Aminobenzo[d]oxazol-6-yl)boronic acid](/img/structure/B11909805.png)






![8-Chloropyrimido[5,4-d]pyrimidin-2-amine](/img/structure/B11909861.png)
![7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde](/img/structure/B11909874.png)
![3-Methoxy-8-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene](/img/structure/B11909881.png)

![4-Aminofuro[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11909886.png)

